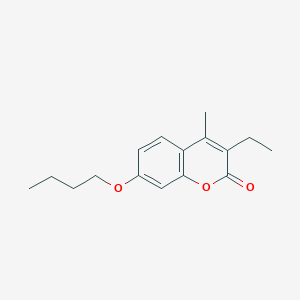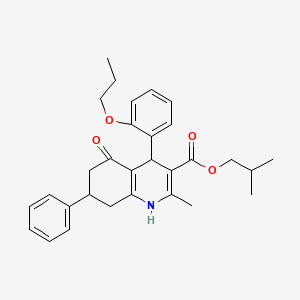![molecular formula C16H11Cl2FN2O2 B5213731 1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5213731.png)
1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as DFP-10825 and is a member of the pyrrolidinedione class of compounds.
Mecanismo De Acción
The mechanism of action of DFP-10825 involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway, which is necessary for the production of DNA and RNA. By inhibiting DHODH, DFP-10825 disrupts the production of DNA and RNA, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have both biochemical and physiological effects. Biochemically, DFP-10825 inhibits DHODH, leading to a decrease in the production of DNA and RNA. Physiologically, DFP-10825 has been shown to induce apoptosis in cancer cells and has anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DFP-10825 in lab experiments is its specificity for DHODH. This specificity allows for targeted inhibition of DHODH, reducing the potential for off-target effects. However, a limitation of using DFP-10825 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving DFP-10825. One direction is the investigation of its potential therapeutic applications in other diseases beyond cancer and inflammatory diseases. Another direction is the development of more soluble analogs of DFP-10825 to improve its administration in lab experiments. Additionally, the investigation of the potential synergistic effects of DFP-10825 with other drugs in cancer treatment is an area of interest for future research.
In conclusion, DFP-10825 is a promising compound with potential therapeutic applications in various fields of research. Its specificity for DHODH and ability to induce apoptosis in cancer cells make it a promising candidate for cancer treatment. Further research is needed to fully understand the potential of DFP-10825 in various disease states and to develop more soluble analogs for improved administration in lab experiments.
Métodos De Síntesis
The synthesis of DFP-10825 involves the reaction of 3,4-dichlorophenylacetic acid with 4-fluoroaniline in the presence of a base and a coupling agent. The resulting intermediate is then reacted with ethyl acetoacetate to form the pyrrolidinedione ring. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
DFP-10825 has shown potential therapeutic applications in various fields of research. In the field of cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, DFP-10825 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN2O2/c17-12-6-5-11(7-13(12)18)21-15(22)8-14(16(21)23)20-10-3-1-9(19)2-4-10/h1-7,14,20H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWVVUJOBLLBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5213658.png)
![2-amino-5,10-dioxo-4-(2-thienyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5213676.png)
amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5213680.png)

![2-methoxy-6-nitro-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5213688.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-dimethylphenyl)benzamide](/img/structure/B5213690.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-2-naphthylacetamide](/img/structure/B5213693.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5213706.png)
![propyl 4-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B5213713.png)
acetate](/img/structure/B5213725.png)

![6-(3-bromo-4,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5213736.png)
![N-(4-ethylphenyl)-N'-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5213758.png)
![1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone](/img/structure/B5213760.png)